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Introduction

The Eleven-Nineteen Leukemia (ENL) protein is a crucial epigenetic reader that recognizes

acetylated and crotonylated lysine residues on histone tails through its YEATS domain.[1][2]

This interaction is critical for recruiting transcriptional machinery, such as the Super Elongation

Complex (SEC) and DOT1L, to the promoters of actively transcribed genes.[3][4] In certain

cancers, particularly acute myeloid leukemia (AML) with MLL rearrangements or NPM1

mutations, ENL is essential for maintaining oncogenic gene expression programs, making it a

promising therapeutic target.[2][3][5] The development of small-molecule inhibitors that disrupt

the ENL YEATS domain's interaction with acetylated histones is a key strategy for novel anti-

cancer therapies.[2]

High-throughput screening (HTS) is a foundational approach in drug discovery for identifying

and characterizing novel inhibitors from large compound libraries.[6][7] This document provides

detailed protocols and application notes for biochemical and cell-based assays amenable to

HTS for the discovery of ENL inhibitors.

Biochemical HTS Assays for ENL Inhibitors
Biochemical assays are the primary tool for initial large-scale screening campaigns. They are

designed to be robust, reproducible, and easily automated.[6] The most common formats for

ENL inhibitor screening are proximity-based assays like AlphaScreen and Time-Resolved

Fluorescence Resonance Energy Transfer (TR-FRET).[8][9]
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AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay)
The AlphaScreen assay is a bead-based, homogeneous technology ideal for HTS.[1][10] It

measures the interaction between a 6xHis-tagged ENL YEATS domain and a biotinylated

histone peptide (e.g., H3K9ac or H3K27cr).[1][9] When these components interact, they bring

donor and acceptor beads into close proximity, generating a luminescent signal.[11] Small-

molecule inhibitors that disrupt this interaction cause a decrease in the signal.
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Caption: A typical high-throughput screening workflow for identifying novel ENL inhibitors.

Protocol: AlphaScreen HTS for ENL Inhibitors

This protocol is adapted for a 384-well plate format.[9][11]

Materials:

Protein: Recombinant 6xHis-tagged ENL YEATS domain (His-ENL).

Peptide: Biotinylated histone H3 peptide with acetylation at Lysine 9 (Biotin-H3K9ac) or

crotonylation at Lysine 27 (Biotin-H3K27cr).[1][9]

Beads: AlphaScreen Streptavidin Donor Beads and Ni-NTA Acceptor Beads.[11]

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05%

CHAPS.[12]

Plates: 384-well, low-volume, white plates.

Compound Library: Compounds dissolved in DMSO.
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Procedure:

Compound Plating: Dispense test compounds and DMSO (as a negative control) into the

384-well plates. The final DMSO concentration should be maintained at or below 0.5%.[9]

Protein & Peptide Incubation:

Prepare a solution of His-ENL protein in assay buffer. Optimal concentrations are typically

determined via titration, with reported values around 100 nM.[9]

Add the His-ENL solution to the wells containing the compounds and incubate for 15

minutes at room temperature.

Prepare a solution of biotinylated histone peptide in assay buffer. A typical concentration is

10-30 nM.[9]

Add the biotinylated peptide solution to the wells and incubate for an additional 30 minutes

at room temperature.

Bead Addition:

Prepare a slurry of Ni-NTA Acceptor beads and Streptavidin Donor beads in assay buffer

under low-light conditions. A final concentration of 10 µg/mL for each bead type is

common.[9]

Add the bead mixture to all wells.

Final Incubation & Reading:

Incubate the plates in the dark at room temperature for 60 minutes to allow for bead

proximity and signal generation.

Read the plates on an AlphaScreen-capable plate reader, measuring the signal at 520-620

nm following excitation at 680 nm.[11]

Counter-Screen: To eliminate false positives that interfere with the assay components, a

counter-screen is performed using a biotinylated-His peptide, which brings the donor and
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acceptor beads together without the ENL protein.[9] True hits should not inhibit the signal in

this assay.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET)
TR-FRET is another proximity-based assay that offers advantages such as reduced

interference from fluorescent compounds.[8] The assay principle involves a Europium (Eu)

chelate donor (e.g., coupled to streptavidin to bind a biotinylated histone peptide) and a

ULight™ acceptor (e.g., coupled to an anti-6xHis antibody to bind the ENL protein).[8] When

ENL binds the histone peptide, the donor and acceptor are brought close, allowing for FRET to

occur upon excitation.[8]

Protocol: TR-FRET Assay for ENL Inhibitors

Materials:

Protein: 6xHis-tagged ENL YEATS domain.

Peptide: Biotinylated histone H3 peptide (e.g., H3K9cr or H3K27cr).[8][13]

Detection Reagents: Streptavidin-Europium (Eu) chelate (Donor) and Anti-6xHis-ULight™

antibody (Acceptor).[8]

Assay Buffer: As per manufacturer's recommendation (e.g., PBS with 0.1% BSA).

Plates: 384-well, low-volume, black or white plates.

Procedure:

Compound Plating: Dispense test compounds and DMSO controls into the assay plates.

Reagent Addition:

Prepare a master mix containing His-ENL, biotinylated histone peptide, and Anti-6xHis-

ULight™ acceptor in assay buffer.

Dispense the master mix into the wells.
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Incubate for a defined period (e.g., 30-60 minutes) at room temperature.

Donor Addition:

Add the Streptavidin-Europium (Eu) donor to all wells.

Final Incubation & Reading:

Incubate the plates for 60 minutes at room temperature, protected from light.

Read the plates using a TR-FRET compatible plate reader. Measure emission at two

wavelengths: 665 nm (FRET signal) and 615 nm (Europium reference).[8] The ratio of

these signals is used to determine inhibition.

Quantitative Data Summary
The following tables summarize key quantitative data from published ENL inhibitor screening

campaigns.

Table 1: HTS Assay Parameters and Performance

Assay Type
ENL Protein
Conc.

Peptide &
Conc.

Z' Factor
Hit Rate
(>50% Inh.)

Reference

AlphaScreen 100 nM

Biotin-

H3K9ac (10

nM)

> 0.7 7.0% [9]

AlphaScreen 80 nM

Biotin-

H3K27cr (40

nM)

0.82 Not Reported [1]

TR-FRET Not Specified H3K9cr Not Reported Not Reported [13]

TR-FRET Not Specified H3K27cr > 0.7 0.04% [8][14]

Table 2: IC50 Values of Selected ENL Inhibitors in Biochemical Assays
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Compoun
d

Assay
Type

ENL IC50
(nM)

AF9 IC50
(nM)

YEATS2
IC50 (nM)

GAS41
IC50 (nM)

Referenc
e

Compound

11

AlphaScre

en
51 984 >50,000 >50,000 [9]

Compound

24

AlphaScre

en
76 13,000 >50,000 >50,000 [9]

SGC-

iMLLT

AlphaScre

en
260

Not

Reported

Not

Reported

Not

Reported
[15]

TDI-11055 TR-FRET 50 70 >100,000 >100,000 [16]

SR-0813 HTRF 25 311 >50,000 >50,000 [14]

MS41
AlphaScre

en
119

Comparabl

e to ENL
>50,000 >50,000 [17]

Cell-Based Assays for Hit Validation
After identifying potent inhibitors in biochemical assays, their activity must be validated in a

cellular context. Cell-based assays confirm target engagement and provide an initial

assessment of cell permeability and biological effect.

ENL Signaling Pathway in Oncogenesis
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Caption: ENL recognizes histone acetylation to drive oncogenic gene expression.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in intact cells.[18] The principle

is that a small molecule binding to its target protein stabilizes the protein, leading to an

increase in its melting temperature.[18][19]

Protocol: CETSA for ENL Target Engagement

This protocol is for use with human leukemia cell lines (e.g., MV4;11, MOLM-13).[5][9]

Procedure:
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Cell Treatment: Treat leukemia cells (e.g., 2 x 10^7 cells) with the test compound (e.g., 5 µM)

or DMSO vehicle for 1 hour at 37°C.[5]

Heating:

Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor

cocktail.

Aliquot the cell suspension into PCR tubes.

Heat the aliquots at a range of different temperatures (e.g., 37°C to 65°C) for 3 minutes in

a thermocycler, followed by cooling at 4°C for 3 minutes.[18]

Lysis and Protein Quantification:

Lyse the cells by freeze-thaw cycles.

Separate the soluble protein fraction from the precipitated protein by centrifugation at high

speed (e.g., 20,000 x g) for 20 minutes.

Collect the supernatant containing the soluble, non-denatured protein.

Analysis:

Analyze the amount of soluble ENL protein in each sample by Western blot or other

quantitative protein detection methods (e.g., luminescence-based HiBiT assay).[18]

Plot the amount of soluble ENL as a function of temperature. A successful inhibitor will

cause a rightward shift in the melting curve, indicating stabilization of the ENL protein at

higher temperatures.[9]

By combining robust biochemical HTS with confirmatory cell-based target engagement and

functional assays, researchers can efficiently discover and validate novel, potent, and selective

inhibitors of the ENL protein for therapeutic development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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